molecular formula C10H22N2 B7861357 Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine

Cat. No.: B7861357
M. Wt: 170.30 g/mol
InChI Key: KSISIIKXAXIUAE-UHFFFAOYSA-N
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Description

Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with an isopropyl group and a methyl group, making it a versatile molecule in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Substitution Reactions: The introduction of the isopropyl group and the methyl group can be achieved through alkylation reactions. For instance, the piperidine ring can be reacted with isopropyl halides and methyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Reductive Amination: The final step often involves reductive amination, where the intermediate is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their respective reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

Major Products:

    Oxidation: Ketones, oxides.

    Reduction: Reduced amines, alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its amine group is a common functional group in many pharmaceuticals, contributing to its potential as a drug candidate.

Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-Methylpiperidine: Similar structure but lacks the isopropyl group.

    Isopropylamine: Contains the isopropyl group but lacks the piperidine ring.

    N-Isopropyl-N-methylamine: Similar functional groups but different ring structure.

Uniqueness: Isopropyl-(1-methyl-piperidin-2-ylmethyl)-amine is unique due to the combination of the piperidine ring with both isopropyl and methyl groups. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[(1-methylpiperidin-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9(2)11-8-10-6-4-5-7-12(10)3/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSISIIKXAXIUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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